molecular formula C24H25N5O3 B12398223 Pdhk-IN-4

Pdhk-IN-4

Cat. No.: B12398223
M. Wt: 431.5 g/mol
InChI Key: MLJNBFHBPLOKOV-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Pdhk-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for This compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.

Chemical Reactions Analysis

Pdhk-IN-4: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pdhk-IN-4: has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinases and their role in metabolic pathways.

    Biology: Employed in research to understand the regulation of cellular energy metabolism and the role of pyruvate dehydrogenase kinases in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting pyruvate dehydrogenase kinases.

Mechanism of Action

Pdhk-IN-4: exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinases, specifically pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl coenzyme A and enhancing cellular energy production. The molecular targets of This compound include the active sites of pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4, and the pathways involved are primarily related to cellular energy metabolism .

Comparison with Similar Compounds

Pdhk-IN-4: is unique in its high potency and selectivity for pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4. Similar compounds include other pyruvate dehydrogenase kinase inhibitors such as dichloroacetate and AZD7545. Compared to these compounds, This compound exhibits higher potency and selectivity, making it a valuable tool for research and potential therapeutic applications .

Similar Compounds

  • Dichloroacetate
  • AZD7545
  • Compound 30 (another potent pyruvate dehydrogenase kinase inhibitor)

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

5-[(3S,5S)-1-(8-cyclopropyl-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C24H25N5O3/c1-12-25-22-20(17-4-2-3-16(13-5-6-13)21(17)28-22)23(26-12)29-10-14(9-15(29)11-30)18-7-8-19(27-18)24(31)32/h2-4,7-8,13-15,27,30H,5-6,9-11H2,1H3,(H,31,32)(H,25,26,28)/t14-,15-/m0/s1

InChI Key

MLJNBFHBPLOKOV-GJZGRUSLSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5C[C@H](C[C@H]5CO)C6=CC=C(N6)C(=O)O

Canonical SMILES

CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5CC(CC5CO)C6=CC=C(N6)C(=O)O

Origin of Product

United States

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